REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.N/[C:10](=[CH:15]\[CH3:16])/[C:11](OC)=[O:12]>>[OH:8][C:7]1[C:2]2=[N:1][C:15]([CH3:16])=[CH:10][C:11](=[O:12])[N:3]2[CH:4]=[CH:5][CH:6]=1
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Name
|
|
Quantity
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110 g
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Type
|
reactant
|
Smiles
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NC1=NC=CC=C1O
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Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
N/C(/C(=O)OC)=C\C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
are heated at an internal temperature of 110°-115° for approximately 4 hours
|
Duration
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4 h
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Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CN2C1=NC(=CC2=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |